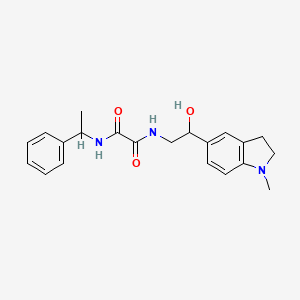

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Description

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide is an oxalamide derivative characterized by a hydroxyethyl-substituted 1-methylindolin-5-yl group at the N1 position and a phenylethyl group at the N2 position.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-14(15-6-4-3-5-7-15)23-21(27)20(26)22-13-19(25)17-8-9-18-16(12-17)10-11-24(18)2/h3-9,12,14,19,25H,10-11,13H2,1-2H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFGVMRKZRXDOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, characterized by its unique structural features. This compound has garnered attention for its potential biological activity, particularly in pharmacological applications. This article will explore its synthesis, biological mechanisms, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound can be represented by the following molecular structure:

- Molecular Formula : C₁₉H₂₃N₃O₂

- Molecular Weight : 325.41 g/mol

- CAS Number : 82978-00-5

The presence of hydroxyl and amide functional groups suggests that it may act as a hydrogen bond donor or acceptor, which is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis usually begins with 1-methylindoline and phenylethylamine.

- Reagents : Common reagents include oxalic acid and coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Reaction Conditions : The reactions are performed under controlled temperature and pH to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to exhibit:

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Case Studies

Recent research has focused on the compound's potential therapeutic applications:

-

Antitumor Activity : A study evaluated the compound's effects on colorectal cancer cell lines, demonstrating significant inhibition of cell growth at concentrations above 10 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Compound Concentration (µM) Cell Viability (%) N1-(2-hydroxy...) 10 50 ± 5 Control - 100 ± 3 - Chemosensitization : Another investigation assessed its role as a chemosensitizer in combination with standard chemotherapeutic agents, showing enhanced efficacy in resistant cancer cell lines.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial findings suggest:

- Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.

- Metabolism : Primarily metabolized in the liver, with significant plasma protein binding (>90%).

| Parameter | Value |

|---|---|

| T½ (h) | 3.5 ± 0.5 |

| Cmax (ng/mL) | 5100 ± 752 |

| AUC (h*ng/mL) | 34111 ± 3813 |

Comparison with Similar Compounds

Structural and Functional Insights:

- Substituent Impact: The target compound’s 1-methylindolin-5-yl group may enhance binding to neurological or viral targets compared to thiazolyl (Compound 13) or indenyl (BNM-III-170) groups, which are optimized for CD4 mimicry . The hydroxyethyl group in the target could improve solubility but may increase metabolic susceptibility (e.g., glucuronidation) compared to methoxybenzyl groups in flavoring agents like S336 .

Metabolic Pathways:

- S336 (No. 1768): Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting oxidative modifications of aromatic/alkyl side chains .

- BNM-III-170: No metabolic data provided, but trifluoroacetate salt formulation likely enhances stability .

- Target Compound : The hydroxyethyl group may undergo oxidation or glucuronidation, differing from S336’s methoxybenzyl metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.